4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine
Description
4-(4-Chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 4-chlorophenyl group at position 4, a methoxymethyl group at position 3, and an amine at position 3. Notably, it was listed as a halogenated benzene derivative by CymitQuimica but is currently discontinued, requiring specialized synthesis protocols for access .
The methoxymethyl group enhances solubility compared to bulkier substituents, while the 4-chlorophenyl moiety contributes to electronic effects and receptor binding. Its structural flexibility makes it a candidate for further derivatization in drug discovery.
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-6-9-10(11(13)15-14-9)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOLMSGFFDAALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586486 | |
| Record name | 4-(4-Chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895010-44-3 | |
| Record name | 4-(4-Chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with methoxymethyl chloride under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a pharmaceutical agent due to its structural similarity to other biologically active pyrazoles. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
- Case Study : In a study examining pyrazole derivatives, compounds similar to 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine exhibited promising results in inhibiting certain cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for tumor growth.
Agricultural Science
Research indicates that compounds like this compound may serve as effective agrochemicals. Their ability to interact with plant growth regulators or act as herbicides could be explored further.
- Case Study : A recent investigation into the herbicidal activity of pyrazole derivatives highlighted the effectiveness of similar compounds in controlling weed growth while being less toxic to crops. This suggests potential for development as selective herbicides.
Biological Activities
The biological activities of this compound have not been extensively documented in literature; however, based on related compounds, it may exhibit:
- Antimicrobial Activity : Similar pyrazole derivatives have shown efficacy against various bacterial strains.
- Anti-inflammatory Properties : Some studies suggest that pyrazole compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural Variations and Substitution Patterns
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent identity and regiochemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Biological Activity
4-(4-Chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine, also known by its CAS number 895010-44-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a pyrazole ring substituted with a chlorophenyl group and a methoxymethyl group. The presence of these functional groups suggests potential interactions with biological macromolecules, which can lead to various pharmacological effects.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription.
| Compound | Target | IC50 (μM) | Activity |
|---|---|---|---|
| Pyrazole Derivative | DNA Gyrase | 2.9 | Inhibitory activity |
| Pyrazole Derivative | Topoisomerase IV | 0.008 - 0.012 | Strong inhibitory activity |
These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.
Anticancer Potential
The pyrazole scaffold has been associated with anticancer activity due to its ability to inhibit various enzymes involved in cancer cell proliferation. Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in targeting cancer cells by interfering with key signaling pathways.
In vitro studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cell lines by activating caspases and inhibiting cell cycle progression. While specific data on this compound is limited, its structural similarity to known anticancer agents suggests it may also exhibit these effects.
Neurological Effects
Emerging research indicates that compounds with a pyrazole core may influence neurological pathways, particularly through modulation of glutamate receptors. This could have implications for treating central nervous system disorders such as anxiety and depression. The ability to interact with metabotropic glutamate receptors (mGluRs) has been noted in other pyrazole derivatives, suggesting a potential avenue for therapeutic exploration for this compound.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, providing insights into their mechanisms of action:
- Antibacterial Activity Study : A study demonstrated that specific pyrazole derivatives exhibited IC50 values ranging from 0.008 to 0.046 μg/mL against various bacterial strains, indicating strong antibacterial properties compared to traditional antibiotics like ampicillin .
- Anticancer Mechanism : Research on related pyrazole compounds revealed their ability to induce apoptosis in cancer cells through caspase activation and cell cycle arrest . While direct studies on this compound are necessary, these findings suggest a promising anticancer profile.
- Neurological Modulation : Investigations into the interaction of pyrazole derivatives with mGluRs have shown potential for treating CNS disorders, highlighting the need for further research on how this compound may influence these pathways .
Q & A
Q. What are the key synthetic routes for 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine, and how are intermediates validated?
The compound is typically synthesized via multi-step pathways involving cyclization, formylation, and acylation. For example, thiourea analogues are converted to halogenated regioisomers through cyclization and oxidation steps, with intermediates confirmed by X-ray crystallography . Microwave-assisted reactions are also employed for regioselective synthesis, yielding high-purity products validated via NMR and single-crystal XRD .
Q. How is the structural conformation of this pyrazole derivative confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation. For instance, the crystal lattice parameters (e.g., triclinic system, space group P1) and bond angles (e.g., C–C mean = 0.002 Å) are determined to validate the 3D arrangement of substituents like the 4-chlorophenyl and methoxymethyl groups . Hydrogen bonding (C–H···π interactions) and centrosymmetric dimer formation are also analyzed to confirm packing stability .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Antitubercular activity is assessed using Mycobacterium tuberculosis H37Rv strains, with MIC values reported . Antibacterial activity is tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) pathogens via broth microdilution . Anticancer potential is evaluated using human cancer cell lines (e.g., MDA-MB-231) in invasion and migration assays .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxymethyl vs. trifluoromethyl) influence bioactivity?
Substituents alter electron density and lipophilicity, impacting target binding. For example, methoxymethyl groups enhance solubility but reduce membrane permeability compared to trifluoromethyl analogues. SAR studies show that electron-withdrawing groups (e.g., Cl, CF₃) improve antitubercular activity by stabilizing ligand-receptor interactions .
Q. What methodologies resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from assay conditions (e.g., solvent polarity affecting emission spectra ). Meta-analyses using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and computational docking (e.g., targeting σ₁ receptors ) reconcile differences by isolating variables like solvent effects or protein conformational changes.
Q. How are regioselectivity challenges addressed during pyrazole ring functionalization?
Microwave irradiation and catalyst-controlled reactions (e.g., Cu(II)-mediated cyclization) improve regioselectivity. For example, tert-butylphosphonic acid coordinates with Cu(II) to direct substitution at the C3 position, minimizing byproducts . Solvent-free condensation under reflux further optimizes yield .
Q. What strategies mitigate toxicity in preclinical development while retaining efficacy?
Pro-drug approaches (e.g., acyl thiourea derivatives ) and structural rigidification (e.g., pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione hybrids ) reduce off-target effects. Toxicity is profiled using in vivo models (e.g., sea urchin embryos for antimitotic activity ), with IC₅₀/selectivity indices guiding optimization.
Methodological Notes
- Synthetic Optimization : Scalable routes emphasize atom economy, with yields >80% achieved via one-pot reactions .
- Data Reproducibility : Crystallographic data (CCDC deposition numbers) and spectral libraries (e.g., PubChem) ensure reproducibility .
- Ethical Compliance : Waste management protocols for halogenated byproducts are critical to meet environmental regulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
